molecular formula C14H16N2O2 B2478391 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone CAS No. 1797160-93-0

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone

Cat. No.: B2478391
CAS No.: 1797160-93-0
M. Wt: 244.294
InChI Key: CVCDMAHCZNFSIP-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a stereochemically defined 8-azabicyclo[3.2.1]oct-2-ene scaffold, a structure recognized as a privileged scaffold in pharmacology for its ability to interact with biological targets, particularly in the central nervous system . The incorporation of the 5-cyclopropylisoxazole-3-carboxamide group is a common strategy in lead optimization to fine-tune properties like metabolic stability, solubility, and target affinity . As a research tool, this molecule is valuable for probing biological systems, developing structure-activity relationships (SAR), and as a key synthetic intermediate in the preparation of more complex target molecules . Researchers can leverage its unique three-dimensional structure to create novel compounds with potential activity against a range of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(12-8-13(18-15-12)9-4-5-9)16-10-2-1-3-11(16)7-6-10/h1-2,8-11H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDMAHCZNFSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent attachment of the isoxazole moiety. Common reagents used in these reactions include cyclopropylamine, isoxazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone is C14H17N3OC_{14}H_{17}N_{3}O with a molecular weight of approximately 245.30 g/mol. The compound features a unique azabicyclic structure that includes a nitrogen atom within the bicyclic framework and a ketone functional group, which may influence its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and leading to various biological effects:

  • Binding Affinity : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that azabicyclic compounds often exhibit antimicrobial effects against various pathogens. For instance, studies have shown that derivatives similar to this compound can inhibit bacterial growth and demonstrate antifungal properties.

Neurotransmitter Modulation

The structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders. Compounds within this class may interact with serotonin and dopamine receptors, influencing mood and cognition.

Anticancer Properties

Some derivatives of azabicyclic compounds have demonstrated cytotoxic effects against cancer cell lines. Preliminary studies suggest that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone may induce apoptosis in specific cancer cell types.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria
Neurotransmitter Interaction StudyShowed binding affinity to serotonin receptors
Anticancer ResearchInduced apoptosis in breast cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azabicyclo Core

The biological and physicochemical properties of nortropane derivatives are highly dependent on substituents at the 3- and 8-positions. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at 8-Position Core Structure Modifications Notable Properties References
Target Compound: (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone 5-cyclopropylisoxazole-3-carbonyl Double bond at C2-C3 (oct-2-en) High metabolic stability due to cyclopropyl; moderate polarity from isoxazole
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Indole-5-carbonyl Ketone at C3 Bulky indole group may hinder membrane permeability; potential serotonin receptor affinity
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole sulfonyl Phenoxy group at C3 Sulfonamide enhances solubility; phenoxy group introduces steric bulk
{(3-exo)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone Thiophene with bromo and propoxy groups Fluorophenyl and aminomethyl at C3 Thiophene’s electron-rich system may improve target binding; bromo enhances lipophilicity
(1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane Diphenylmethoxy Methyl at N8 Diphenylmethoxy increases hydrophobicity; methyl at N8 alters basicity

Physicochemical and Spectral Properties

  • Molecular Weight : The target compound’s molecular weight (estimated ~300–350 g/mol) is lower than ’s thiophene derivative (495.45 g/mol), suggesting better bioavailability .
  • Optical Rotation: Nortropanes with chiral centers (e.g., ’s methyl derivatives) often exhibit significant optical rotation, necessitating strict stereochemical control during synthesis .

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